N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide group, a hydroxyethyl linker, and a furan-substituted phenyl moiety. Its structure comprises:
- Carboxamide group: May participate in hydrogen bonding, affecting receptor interactions or solubility.
- 2-Hydroxyethyl linker: Introduces hydrophilicity and conformational flexibility.
- 4-(Furan-2-yl)phenyl substituent: The furan ring’s electron-rich nature could modulate electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-18(13(2)22(3)21-12)19(24)20-11-16(23)14-6-8-15(9-7-14)17-5-4-10-25-17/h4-10,16,23H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMWRFABOWILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazoline Derivatives ()
The Molecules (2013) study reports four N-substituted pyrazoline compounds with halogenated aryl groups (Table 1). While pyrazolines (dihydro-pyrazoles) differ in ring saturation, their substituent profiles offer insights for comparison:
Key Differences :
GPCR-Targeting Analogues ()
The G蛋白偶联受体与离子通道指南 (2011) lists compounds like CGP12177A and L748337, which share hydroxyalkylamine linkers and aryl groups.
| Compound | Core Structure | Key Features | Relevance to Target Compound |
|---|---|---|---|
| CGP12177A | Benzimidazolone | Hydroxypropyl linker, tert-butylamine | Hydroxyethyl linker in the target compound may mimic GPCR-binding conformations |
| L748337 | Sulfonamide | Hydroxypropoxy-phenyl, acetamide | Carboxamide group in the target could engage similar hydrogen-bonding networks |
Functional Insights :
- The carboxamide group’s polarity aligns with sulfonamide/acetyl motifs in , which are critical for solubility and target affinity.
Research Findings and Hypotheses
Physicochemical Properties
- Solubility : The hydroxyethyl and carboxamide groups likely improve aqueous solubility compared to halogenated pyrazolines (), which prioritize lipophilicity.
- Metabolic Stability : The 1,3,5-trimethylpyrazole core may resist oxidative metabolism better than pyrazolines, which are prone to ring-opening reactions.
Preparation Methods
Pyrazole Core Functionalization
The 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid ester is synthesized via Vilsmeier-Haack formylation followed by esterification.
- Step 1 : Formylation of 1,3,5-trimethyl-1H-pyrazole using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) yields the 4-carbaldehyde derivative.
- Step 2 : Oxidation of the aldehyde to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄).
- Step 3 : Esterification with methanol or ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, DMF, 0–5°C | 85% |
| 2 | KMnO₄, H₂SO₄, 60°C | 78% |
| 3 | SOCl₂, MeOH, reflux | 90% |
Key Insight: The ester intermediate is critical for downstream aminolysis, as direct use of carboxylic acids may require coupling agents.
Synthesis of 2-[4-(Furan-2-yl)Phenyl]-2-Hydroxyethylamine
Reductive Amination Strategy
The amine intermediate is prepared via reductive amination of 4-(furan-2-yl)benzaldehyde:
- Step 1 : Condensation of 4-(furan-2-yl)benzaldehyde with nitroethane in acetic acid (AcOH) catalyzed by anhydrous sodium acetate (NaOAc) yields the β-nitro alcohol intermediate.
- Step 2 : Reduction of the nitro group using hydrogen gas (H₂) over palladium on carbon (Pd/C) or catalytic hydrogenation to form the primary amine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaOAc, AcOH, reflux | 67% |
| 2 | H₂ (1 atm), Pd/C, EtOH | 82% |
Alternative Pathway: Grignard Addition
- Step 1 : Reaction of 4-(furan-2-yl)benzaldehyde with ethylene oxide in the presence of a Grignard reagent (e.g., MgBr₂) forms the 2-hydroxyethyl alcohol.
- Step 2 : Conversion to the amine via Gabriel synthesis or Hofmann degradation.
Coupling to Form the Carboxamide
Aminolysis of Pyrazole Ester
The patent EP3677572A1 describes a high-yield aminolysis method:
- Reaction : The pyrazole-4-carboxylic acid ester reacts with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine in toluene or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
- Conditions : 80°C for 12 hours, yielding 89% without byproduct removal.
Key Advantages :
Carbodiimide-Mediated Coupling
For laboratory-scale synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) are used:
- Reaction : Activation of the carboxylic acid with EDCI/HOBt in dichloromethane (DCM), followed by amine addition at 25°C.
- Yield : 75–82% after column chromatography.
Spectroscopic Validation :
- IR : 1652 cm⁻¹ (C=O stretch), 3343 cm⁻¹ (N-H stretch).
- ¹H NMR : δ 8.77 ppm (pyrazole H5), δ 7.46–8.33 ppm (aromatic and furan protons).
Optimization and Challenges
Solvent and Base Selection
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